![molecular formula C26H21FN4O2S B2502543 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 536705-49-4](/img/structure/B2502543.png)

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

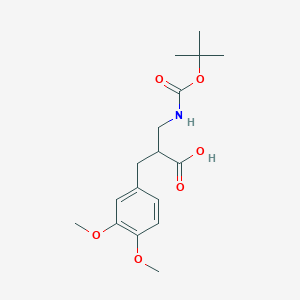

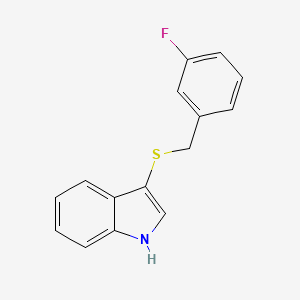

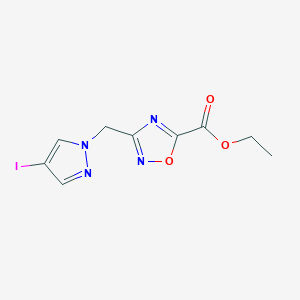

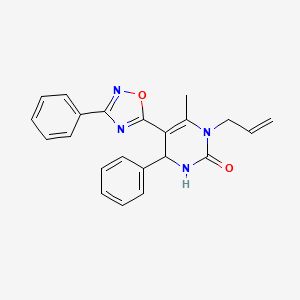

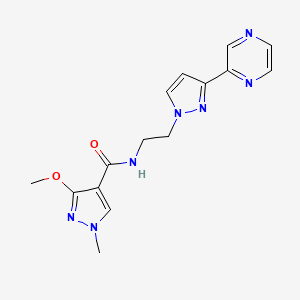

The compound "2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been studied for their biological properties, such as antiviral activity and inhibition of enzymes like thymidylate synthase (TS).

Synthesis Analysis

The synthesis of related compounds involves the formation of a thioacetamide bridge and the attachment of various substituted phenyl groups. For instance, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines involves an oxidative addition reaction using iodine, ethanol, and water, which also deprotects the amino group . This suggests that the synthesis of the compound may involve similar strategies for constructing the pyrimidine ring and attaching the phenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at significant angles, as observed in the crystal structures of similar compounds . This inclination is stabilized by intramolecular hydrogen bonds, which are likely to be a feature in the compound of interest as well.

Chemical Reactions Analysis

The related compounds exhibit hydrogen bonding, which is crucial for their stability and biological activity. For example, the compound 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide forms strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions . These interactions are important for the compound's reactivity and its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using spectroscopic methods like FT-IR and FT-Raman. The vibrational modes and the impact of substituents on the molecular geometry have been analyzed using quantum chemical methods . The drug-likeness of these compounds has been assessed based on Lipinski's rule, and their pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been calculated . These analyses are relevant to understanding the behavior of the compound within a biological context.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Applications

The development of novel radioligands for imaging translocator proteins (18 kDa) with positron emission tomography (PET) has been explored using derivatives within the phenylpyrazolo[1,5-a]pyrimidineacetamides series. For instance, the synthesis of DPA-714, a compound designed with a fluorine atom for labeling with fluorine-18, offers insights into the potential use of related compounds, including 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide, in radiopharmaceutical applications for in vivo imaging of specific brain receptors (Dollé et al., 2008).

Molecular Structure and Drug Likeness

Research on the molecular structure, natural bond orbital (NBO) analysis, and drug likeness properties of similar molecules has been conducted to understand their potential as antiviral agents, specifically against SARS-CoV-2. These studies, focusing on the molecular docking, spectroscopic analysis (FT–IR, FT–Raman), and pharmacokinetic properties, provide a foundation for the application of such compounds in antiviral drug development (Mary et al., 2020).

Polymer Science

Investigations into the synthesis of novel polyamides, polyimides, and poly(amide-imide)s containing specific functional groups derived from compounds like 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide, demonstrate its relevance in creating high glass transition polymers for advanced materials applications (Liaw et al., 2002).

Antimicrobial Agents

The compound and its derivatives have been evaluated as antimicrobial agents against various pathogenic microorganisms. Studies on the synthesis of related acetamide derivatives and their antibacterial and antifungal activities highlight the potential of such molecules in developing new antimicrobial treatments (Debnath & Ganguly, 2015).

Antitumor and Antifolate Research

Research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally related to the compound , as nonclassical antifolate inhibitors of thymidylate synthase (TS), offers insights into their use as antitumor agents. This research explores the potential therapeutic applications of these compounds in cancer treatment due to their inhibitory effects on TS, a key enzyme in the DNA synthesis pathway (Gangjee et al., 1996).

Eigenschaften

IUPAC Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S/c1-15-11-16(2)13-17(12-15)31-25(33)24-23(18-7-3-5-9-20(18)29-24)30-26(31)34-14-22(32)28-21-10-6-4-8-19(21)27/h3-13,29H,14H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADASXUDJRUDQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

![3-Tert-butyl-6-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2502477.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)